2-{5'-FLUORO-2',6-DIMETHOXY-[1,1'-BIPHENYL]-3-YL}ACETIC ACID
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Overview
Description
2-{5’-Fluoro-2’,6-dimethoxy-[1,1’-biphenyl]-3-yl}acetic acid is an organic compound characterized by the presence of a biphenyl core substituted with fluorine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5’-fluoro-2’,6-dimethoxy-[1,1’-biphenyl]-3-yl}acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available fluoroarenes and methoxyarenes.
Nucleophilic Aromatic Substitution: Fluoroarenes undergo nucleophilic aromatic substitution with sodium methoxide to introduce methoxy groups.
Suzuki Coupling: The methoxylated fluoroarenes are then subjected to Suzuki coupling with chlorinated phenylboronic acids to form the biphenyl core.
Acetic Acid Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{5’-Fluoro-2’,6-dimethoxy-[1,1’-biphenyl]-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form hydroxyl groups.
Reduction: The biphenyl core can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of hydroxylated biphenyl derivatives.
Reduction: Formation of reduced biphenyl compounds.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
2-{5’-Fluoro-2’,6-dimethoxy-[1,1’-biphenyl]-3-yl}acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-{5’-fluoro-2’,6-dimethoxy-[1,1’-biphenyl]-3-yl}acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways related to its functional groups, such as those involving oxidation-reduction reactions or nucleophilic substitutions.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-1,1’-biphenyl: A simpler biphenyl derivative with a single fluorine substitution.
2,6-Dimethoxy-1,1’-biphenyl: A biphenyl derivative with two methoxy groups but no fluorine substitution.
Polychlorinated Biphenyls (PCBs): Structurally similar compounds with multiple chlorine substitutions.
Properties
IUPAC Name |
2-[3-(5-fluoro-2-methoxyphenyl)-4-methoxyphenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO4/c1-20-14-5-3-10(8-16(18)19)7-12(14)13-9-11(17)4-6-15(13)21-2/h3-7,9H,8H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJOUEKODSDULN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)O)C2=C(C=CC(=C2)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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